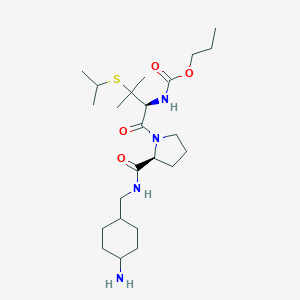

Sofigatran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propyl N-[(2S)-1-[(2S)-2-[(4-aminocyclohexyl)methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-3-propan-2-ylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31)/t17?,18?,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMZVSQUWOILCZ-GUMHCPJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)N[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187602-11-5 | |

| Record name | Sofigatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187602115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOFIGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6P105U1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architecture of an Anticoagulant: A Technical Guide to the Molecular Structure and Synthesis of Dabigatran Etexilate

For Researchers, Scientists, and Drug Development Professionals

Dabigatran etexilate, a cornerstone in modern anticoagulant therapy, represents a significant advancement in the prevention of thromboembolic events. Marketed under the trade name Pradaxa®, it is a reversible, competitive direct thrombin inhibitor. This technical guide provides an in-depth exploration of its molecular structure, physicochemical properties, and a detailed overview of its chemical synthesis, tailored for professionals in the fields of medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

Dabigatran etexilate is the orally administered prodrug of the active compound, dabigatran. The etexilate and hexyloxycarbonyl groups enhance its lipophilicity and facilitate oral absorption, after which it is rapidly hydrolyzed by esterases to the active form, dabigatran.[1]

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate[2] |

| CAS Number | 211915-06-9[2] |

| Molecular Formula | C₃₄H₄₁N₇O₅[2] |

| Molecular Weight | 627.73 g/mol [2][3] |

| Mesylate Salt Formula | C₃₅H₄₅N₇O₈S[4] |

| Mesylate Salt MW | 723.85 g/mol [4] |

Physicochemical Data

The physicochemical properties of dabigatran etexilate mesylate are critical for its formulation and bioavailability. It is a yellow-white to yellow crystalline powder.[1][5]

| Property | Value |

| pKa | 4.0 ± 0.1 (benzimidazole moiety), 6.7 ± 0.1 (carbamic acid hexyl ester moiety)[1] |

| Solubility | pH-dependent: >50 mg/mL in 0.1 N HCl; 0.003 mg/mL at pH 7.4; 1.8 mg/mL in water[1] |

| Log P | 3.8 (n-octanol/water)[1] |

Spectral and Crystallographic Data

Spectroscopic and crystallographic data are essential for the structural elucidation and quality control of dabigatran etexilate.

Table 1: Key Spectral Data for Dabigatran Etexilate

| Technique | Key Peaks/Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 0.82 (t, 3H), 1.17–1.23 (m, 9H), 1.66 (bs, 2H), 2.59 (s, 3H), 2.71–2.75 (t, J = 7.2 Hz, 2H), 3.71 (s, 3H), 4.01–4.06 (q, J = 7.2 Hz, 2H), 4.30–4.39 (m, 4H), 4.53 (bs, 2H), 6.41 (bs, 2H), 6.57 (bs, 1H), 6.94–7.04 (m, 3H), 7.35–7.40 (bs, 2H), 7.66 (bs, 2H), 8.36 (s, 1H), 9.82 (s, 1H), 10.76 (bs, 2H), 14.45 (bs, 1H)[6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 13.76, 13.96, 22.26, 24.98, 28.12, 29.99, 31.13, 33.31, 38.87, 39.37, 44.41, 60.45, 67.92, 108.62, 119.24, 121.04, 122.39, 123.50, 129.85, 131.35, 136.64, 137.53, 139.71, 148.76, 152.95, 153.85, 154.79, 155.68, 170.32, 171.45[6] |

| FT-IR (KBr, cm⁻¹) | 3400.56, 3380.11, 2952.38, 2931.63, 2856.63, 1731.15, 1611.21, 1588.92, 1570.46, 1498.97, 1470.43, 1392.05, 1323.35, 1257.86, 1195.16, 1143.35, 1128.33, 1105.56, 1033.49, 1013.38, 895.98[6] |

| MS (ESI, m/z) | 628 [M+H]⁺[6][7] |

Table 2: X-Ray Powder Diffraction Data for Crystalline Forms of Dabigatran Etexilate Mesylate

| Crystalline Form | Characteristic Diffraction Peaks (2θ) |

| Form M | 5.7 ±0.2°, 6.2 ±0.2°, 11.2 ±0.2°, 12.4 ±0.2°, 16.3 ±0.2°, 18.2 ±0.2°, 21.4 ±0.2°, 21.8 ±0.2°, 22.8 ±0.2°, 23.6 ±0.2°, 25.0 ±0.2°, 27.3 ±0.2°[8] |

| Form N | 6.0 ±0.2°, 11.8 ±0.2°, 18.2 ±0.2°, 21.6 ±0.2°, 24.4 ±0.2°, 27.7 ±0.2°, 29.7 ±0.2°[8] |

Synthesis of Dabigatran Etexilate

The synthesis of dabigatran etexilate is a multi-step process that involves the construction of the benzimidazole core, followed by the attachment of the side chains. Several synthetic routes have been reported in the literature, with variations in reagents and reaction conditions aimed at improving yield and purity.[3][7][9]

Metabolic Activation Pathway

Dabigatran etexilate is a double prodrug that undergoes in vivo hydrolysis to the active thrombin inhibitor, dabigatran. This metabolic conversion is a key aspect of its pharmacological activity.

Synthetic Workflow Overview

The following diagram illustrates a generalized workflow for the chemical synthesis of dabigatran etexilate, highlighting the key stages of the process.

Detailed Experimental Protocols

The following protocols are a composite of methodologies reported in the scientific literature and patents.

Step 1: Synthesis of Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

-

Amide Formation: Ethyl-3-(3-amino-4-(methylamino)benzoyl(piperidin-2-yl)amino)propanoate is condensed with 2-(4-cyanophenylamino)acetic acid.

-

Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in a solvent like dichloromethane. The mixture is stirred at room temperature.

-

Cyclization: Acetic acid is added to the reaction mixture, which is then heated to facilitate the cyclization to form the benzimidazole ring.

-

Work-up and Isolation: The product is isolated by extraction and purified, often by crystallization from a suitable solvent like ethyl acetate, sometimes as an oxalate salt to improve purity.[3]

Step 2: Formation of the Amidine Hydrochloride

-

Pinner Reaction: The nitrile intermediate from Step 1 is converted to the corresponding amidine hydrochloride.

-

Reaction Conditions: Dry hydrogen chloride gas is passed through a solution of the nitrile in anhydrous ethanol. The reaction is typically stirred for several hours.

-

Ammonia Treatment: The resulting imino ether hydrochloride is then treated with a solution of ammonia in ethanol to form the amidine.

-

Isolation: The product, ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride, is isolated by filtration after precipitation.[3]

Step 3: Synthesis of Dabigatran Etexilate

-

Acylation: The amidine hydrochloride from Step 2 is acylated using n-hexyl chloroformate.

-

Reaction Conditions: The reaction is performed in a biphasic system of an organic solvent (e.g., acetone) and water, in the presence of a base such as potassium carbonate. n-Hexyl chloroformate is added slowly to the reaction mixture.

-

Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification: After completion, the organic layer is separated, and the solvent is removed under reduced pressure. The crude product is then purified, for instance, by recrystallization.[3][10]

Step 4: Formation of Dabigatran Etexilate Mesylate

-

Salt Formation: The purified dabigatran etexilate free base is dissolved in a suitable solvent, typically acetone.

-

Acid Addition: A solution of methanesulfonic acid in acetone is added to the solution of the free base.

-

Crystallization: The mesylate salt precipitates out of the solution. The suspension is stirred to ensure complete crystallization.

-

Isolation and Drying: The crystalline dabigatran etexilate mesylate is collected by filtration, washed with acetone, and dried under vacuum to yield the final active pharmaceutical ingredient (API).[6][10]

Conclusion

The molecular architecture of dabigatran etexilate is intricately designed to function as an effective oral prodrug, overcoming the bioavailability challenges of its active metabolite. Its synthesis is a complex but well-established process, with various reported methodologies focusing on optimizing yield, purity, and industrial scalability. A thorough understanding of its structure, properties, and synthesis is paramount for researchers and professionals involved in the development of novel anticoagulants and the manufacturing of this life-saving medication.

References

- 1. tga.gov.au [tga.gov.au]

- 2. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. CN104892574A - Dabigatran etexilate mesylate crystal forms, preparation methods and uses thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

Pharmacokinetics and pharmacodynamics of Dabigatran in preclinical models

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Dabigatran in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of dabigatran, a direct thrombin inhibitor. The information is compiled from various studies in different animal models, offering valuable insights for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction

Dabigatran etexilate is an orally administered prodrug that is rapidly converted to its active form, dabigatran.[1][2] Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[2][3][4] By directly binding to the active site of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[5][6] A significant advantage of dabigatran is its ability to inhibit both free and clot-bound thrombin.[3][5][7] This guide focuses on the characterization of its PK/PD profile in various preclinical animal models.

Mechanism of Action and Metabolic Pathway

Dabigatran etexilate, the orally administered form, is a double prodrug. After ingestion, it undergoes rapid hydrolysis mediated by intestinal and hepatic carboxylesterases to release the active moiety, dabigatran.[8] Dabigatran then enters the systemic circulation to exert its anticoagulant effect. It directly and reversibly binds to the active site of thrombin (Factor IIa), preventing thrombin-mediated cleavage of fibrinogen to fibrin, which is the final step in the coagulation cascade.[4][9][10] Dabigatran is not metabolized by the cytochrome P450 enzyme system.[1][5] Its elimination is primarily through renal excretion of the unchanged drug.[7][11]

Pharmacokinetics in Preclinical Models

Preclinical studies have demonstrated that dabigatran etexilate is efficiently metabolized to its active form, dabigatran, in various animal models.[12] The pharmacokinetic profile is characterized by rapid absorption and conversion, leading to predictable anticoagulant effects.

Data Summary

The following tables summarize the key pharmacokinetic parameters of dabigatran observed in different preclinical models.

Table 1: Pharmacokinetic Parameters of Dabigatran in Rabbits (Intravenous Administration)

| Parameter | Value (Standardized to 70 kg) | Reference |

|---|---|---|

| Clearance (CL) | 0.135 L/min | [13][14] |

| Intercompartment Clearance (Q) | 0.33 L/min | [13][14] |

| Central Volume of Distribution (V1) | 12.3 L | [13][14] |

| Peripheral Volume of Distribution (V2) | 30.1 L | [13][14] |

Data from a study in New Zealand white rabbits receiving a 15 mg/kg intravenous dose.

Table 2: General Pharmacokinetic Characteristics of Dabigatran (from various models and human data)

| Parameter | Description | Reference |

|---|---|---|

| Absorption | ||

| Bioavailability | Low, approximately 3-7% after oral administration of the prodrug. | [5][11] |

| Tmax (Time to Peak) | 0.5 - 2.0 hours post-oral administration. | [5] |

| Transporter Interaction | Substrate of the efflux transporter P-glycoprotein (P-gp). | [5][11] |

| Distribution | ||

| Volume of Distribution (Vd) | 50 - 70 L. | [8][11] |

| Plasma Protein Binding | Approximately 35%. | [5][8] |

| Metabolism | ||

| Primary Pathway | Hydrolysis of the prodrug by esterases to active dabigatran. | [8][10] |

| CYP450 Interaction | Not metabolized by cytochrome P450 isoenzymes. | [1][2][5] |

| Active Metabolites | Forms active acyl glucuronides. | [5][11] |

| Excretion | ||

| Primary Route | Renal excretion of unchanged drug. | [7][11] |

| Recovery (Oral Dose) | ~7% in urine, ~86% in feces. | [11] |

| Half-life (t½) | 12 - 17 hours in healthy subjects. |[7][9] |

Pharmacodynamics in Preclinical Models

Dabigatran produces a dose-dependent anticoagulant effect that correlates well with its plasma concentration. Its pharmacodynamic effects are monitored by various coagulation assays.

Data Summary

Table 3: Pharmacodynamic Effects of Dabigatran in Preclinical Models

| Parameter | Observation | Preclinical Model | Reference |

|---|---|---|---|

| Mechanism | |||

| Thrombin Inhibition | Potent, competitive, and reversible direct inhibition of free and clot-bound thrombin. | In vitro, various models | [3][5] |

| Antithrombotic Effect | |||

| Venous Thrombosis | Dose-dependent inhibition of thrombus formation. | Rat | [3] |

| Coagulation Assays | |||

| aPTT | Prolonged; used to measure ex vivo anticoagulant effect. | Rhesus Monkey | [3] |

| ECT | Prolonged; considered a precise assay for dabigatran's anticoagulant intensity. | General | [5][7][8] |

| TT | Prolonged; highly sensitive to dabigatran's effects. | General | [5][8] |

| PT / INR | Relatively little effect at clinically relevant concentrations. | General | [5] |

| Platelet Aggregation | Inhibits thrombin-induced platelet aggregation in a dose-dependent manner. | Rat |[15] |

Table 4: Pharmacodynamic Parameters in Rabbits

| Parameter | Value | Reference |

|---|---|---|

| Activated Clotting Time (ACT) | ||

| Ce50 (Effect Site Concentration) | 20.1 mg/L | [13][14] |

| Emax (Maximal Effect) | 899 seconds | [13][14] |

| Hill Coefficient (N) | 0.66 | [13][14] |

| Equilibration Half-time (T½keo) | 1.4 minutes | [13][14] |

| Thromboelastometric Reaction Time (R-time) | ||

| Cp50 (Plasma Concentration) | 65.3 mg/L | [13] |

| Emax (Maximal Effect) | 34 minutes | [13] |

| Hill Coefficient (N) | 0.80 | [13] |

| Equilibration Half-time (T½keo) | 2.04 minutes | [13] |

Parameters derived from a sigmoidal EMAX model following a 15 mg/kg intravenous dose in New Zealand white rabbits.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols from cited studies.

Protocol: PK/PD Modeling in Rabbits

-

Objective: To characterize the pharmacokinetic-pharmacodynamic relationship of intravenous dabigatran.

-

Drug Administration: A single intravenous dose of dabigatran at 15 mg/kg.[13][14]

-

Sample Collection: Blood samples were collected at 5, 15, 30, 60, 120, 180, 300, and 420 minutes post-dose.[13][14]

-

Pharmacodynamic Analysis: Activated Clotting Time (ACT) and thromboelastometric reaction time (R-time) were measured from blood samples.[13][14]

-

Pharmacokinetic Analysis: Plasma dabigatran concentrations were determined using validated analytical methods (e.g., LC-MS/MS).

-

Data Modeling: A two-compartment model was used to describe dabigatran pharmacokinetics. The relationship between drug concentration and coagulation effects (ACT, R-time) was analyzed using a sigmoidal EMAX model.[13][14]

Protocol: Venous Thrombosis Model in Rats

-

Objective: To evaluate the in vivo antithrombotic efficacy of dabigatran.

-

Animal Model: Rats.[3]

-

Study Design: Thrombus formation was induced (e.g., via vessel injury or stasis).

-

Drug Administration: Dabigatran was administered either as an intravenous infusion or orally as dabigatran etexilate at various doses and time points before thrombus induction.[3]

-

Efficacy Endpoint: The primary endpoint was the inhibition of thrombus formation, typically assessed by measuring the weight of the resulting thrombus.

-

Safety Endpoint: Bleeding time was measured to assess the hemorrhagic risk at effective antithrombotic doses.[3]

Conclusion

Preclinical models have been instrumental in defining the pharmacokinetic and pharmacodynamic profile of dabigatran. These studies show that dabigatran etexilate is a prodrug that provides predictable and dose-dependent anticoagulation after its conversion to the active form.[1][12] The drug directly inhibits thrombin, leading to a measurable prolongation of coagulation times in assays like aPTT, ECT, and TT.[5] The lack of metabolism via the cytochrome P450 system suggests a lower potential for drug-drug interactions.[1][2] The data gathered from these preclinical evaluations have provided a solid foundation for its successful clinical development and use. This guide serves as a technical resource for scientists aiming to further investigate dabigatran or develop new anticoagulant therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. thrombosiscanada.ca [thrombosiscanada.ca]

- 5. ahajournals.org [ahajournals.org]

- 6. youtube.com [youtube.com]

- 7. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Dabigatran - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Delayed concentration effect models for dabigatran anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Delayed concentration effect models for dabigatran anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical Study on a Novel Fluoroderivative of Dabigatran Etexilate in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Anticoagulation: A Technical Guide to the Discovery and Development of Dabigatran, a Direct Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of dabigatran, a potent, reversible, and direct inhibitor of thrombin. We will explore the journey from its chemical synthesis to its extensive preclinical and clinical evaluation, culminating in its approval as a landmark oral anticoagulant. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes to offer a comprehensive resource for professionals in the field of drug development.

The Genesis of a Direct Thrombin Inhibitor: From Concept to Candidate

The quest for a safe and effective oral anticoagulant to overcome the limitations of traditional vitamin K antagonists spurred the development of direct thrombin inhibitors. The journey of dabigatran began with the identification of a lead compound that, while potent, lacked oral bioavailability.[1] This led to the strategic design of dabigatran etexilate, a double prodrug engineered to be absorbed in the gastrointestinal tract and then rapidly converted by esterases in the liver to its active form, dabigatran.[1]

Chemical Synthesis of Dabigatran Etexilate Mesylate

The synthesis of dabigatran etexilate mesylate is a multi-step process. An improved methodology involves the use of n-hexanol to minimize impurities.

Experimental Protocol: Synthesis of Dabigatran Etexilate Mesylate

-

Amidine Formation: The precursor formula (V) is treated with a solution of ethanol and calcium chloride, into which hydrogen chloride gas is purged at -15 to -5°C. The mixture is then warmed and stirred for 8-10 hours. Following this, the reaction mixture is subjected to a nitrogen gas purge under vacuum to expel excess HCl.

-

Ammonia Treatment: Ethanol and ammonium carbonate are added, and the mixture is stirred. Ammonia gas is then purged until the pH reaches 8.0.

-

Intermediate Isolation: The resulting solid is filtered, washed with ethanol, and the solvent is distilled off under vacuum.

-

Final Acylation: The intermediate is then treated with n-hexanol and 1,1'-carbonyldiimidazole (CDI) in the presence of potassium carbonate to yield dabigatran etexilate.

-

Salt Formation: Finally, dabigatran etexilate is converted to its mesylate salt by treatment with methanesulfonic acid in acetone. The resulting crystalline solid is filtered, washed with acetone, and dried under vacuum.[2]

Preclinical Pharmacology: Unveiling the Antithrombotic Potential

Preclinical studies were instrumental in characterizing the pharmacological profile of dabigatran and its prodrug, dabigatran etexilate. These investigations in various animal models established its efficacy, potency, and safety profile.

In Vitro Characterization: Potency and Selectivity

Dabigatran is a potent and competitive direct inhibitor of human thrombin, demonstrating high selectivity for its target enzyme over other serine proteases involved in the coagulation cascade.

| Enzyme | IC50 (nM) |

| Thrombin | 9.3 |

| Trypsin | >1000 |

| Factor Xa | >1000 |

| Factor IXa | >1000 |

| Factor XIa | >1000 |

| Factor XIIa | >1000 |

| Plasmin | >1000 |

| tPA | >1000 |

| uPA | >1000 |

| Protein C | >1000 |

| (Data synthesized from preclinical studies) |

Experimental Protocol: Chromogenic Thrombin Inhibition Assay

This assay quantifies the inhibitory activity of dabigatran on thrombin.

-

Reaction Setup: A plasma sample containing dabigatran is diluted.

-

Thrombin Addition: A known excess of human thrombin is added to the diluted plasma. Dabigatran in the sample neutralizes a proportional amount of the added thrombin.

-

Substrate Hydrolysis: A chromogenic substrate for thrombin is introduced into the reaction. The residual, uninhibited thrombin hydrolyzes the substrate, releasing a colored product (p-nitroaniline).

-

Spectrophotometric Measurement: The absorbance of the released colored product is measured photometrically at 405 nm.

-

Quantification: The concentration of dabigatran is determined by comparing the absorbance to a standard curve generated with known concentrations of dabigatran.[3][4]

In Vivo Efficacy: Animal Models of Thrombosis

The antithrombotic efficacy of dabigatran and its prodrug was evaluated in various animal models of venous and arterial thrombosis.

Experimental Protocol: Rat Model of Venous Thrombosis (Modified Wessler Model)

This model is used to assess the ability of an anticoagulant to prevent the formation of a venous thrombus.

-

Animal Preparation: Male Wistar rats are anesthetized.

-

Drug Administration: Dabigatran (intravenously) or dabigatran etexilate (orally) is administered at various doses and at different time points prior to thrombus induction.

-

Thrombosis Induction: A segment of the vena cava is isolated. A hypercoagulable state is induced by the administration of a thrombogenic agent (e.g., homologous serum). Stasis is then created by ligating the isolated venous segment.

-

Thrombus Evaluation: After a set period, the ligated segment is excised, and the formed thrombus is removed and weighed.

-

Efficacy Assessment: The dose-dependent reduction in thrombus weight is determined, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.[5][6]

In a rat venous thrombosis model, intravenous dabigatran demonstrated a dose-dependent reduction in thrombus formation with an ED50 of 0.033 mg/kg, achieving complete inhibition at 0.1 mg/kg.[5] Oral administration of dabigatran etexilate also showed a dose- and time-dependent inhibition of thrombus formation.[5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were crucial for understanding the absorption, distribution, metabolism, and excretion of dabigatran etexilate and the resulting active compound, dabigatran.

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Rat | Oral (DE) | 10 mg/kg | 289 | 0.5 | 763 | 2.5 |

| Monkey | Oral (DE) | 5 mg/kg | 450 | 2.0 | 2100 | 3.0 |

| (DE: Dabigatran Etexilate; Data synthesized from preclinical studies) |

Clinical Development: From Healthy Volunteers to Landmark Trials

The clinical development program for dabigatran etexilate was extensive, encompassing studies in healthy volunteers to establish its pharmacokinetic and pharmacodynamic profile in humans, followed by large-scale Phase III trials to demonstrate its efficacy and safety in patients.

Human Pharmacokinetics and Pharmacodynamics

Studies in healthy volunteers confirmed the predictable pharmacokinetic profile of dabigatran etexilate. Following oral administration, the prodrug is rapidly absorbed and converted to dabigatran, with peak plasma concentrations reached within 2 hours.[7] The elimination half-life is approximately 12-17 hours, supporting a twice-daily dosing regimen.[8]

| Study Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Healthy Chinese Subjects (Single Dose) | 110 | 71.3 | 4.0 | 794 | 10.7 |

| 150 | 105 | 3.0 | 1110 | 10.9 | |

| Healthy Chinese Subjects (Multiple Doses) | 110 | 125 | 3.0 | 1060 | - |

| 150 | 179 | 3.0 | 1510 | - | |

| Healthy Volunteers (Caucasian) | 150 (bid) | 146 | 0.5-1.0 | 1080 | 12-14 |

| (Data from single and multiple-dose studies)[2][8][9][10] |

The RE-LY Trial: A Paradigm Shift in Stroke Prevention

The Randomized Evaluation of Long-term Anticoagulant TherapY (RE-LY) trial was a pivotal, large-scale clinical study that compared two blinded doses of dabigatran etexilate with open-label warfarin in patients with non-valvular atrial fibrillation.[11][12][13]

RE-LY Trial Design

-

Population: 18,113 patients with non-valvular atrial fibrillation and at least one additional risk factor for stroke.[11]

-

Inclusion Criteria: Documented atrial fibrillation and one or more of the following: previous stroke or TIA, LVEF <40%, symptomatic heart failure (NYHA Class ≥II), age ≥75 years, or age 65-74 years with diabetes mellitus, coronary artery disease, or hypertension.[11][12]

-

Exclusion Criteria: Severe heart valve disorder, recent severe stroke, conditions with an increased risk of hemorrhage, severe renal impairment (creatinine clearance <30 mL/min), or active liver disease.[11][12]

-

Intervention: Patients were randomized to receive one of two doses of dabigatran (110 mg or 150 mg twice daily) in a blinded fashion, or open-label, dose-adjusted warfarin (target INR 2.0-3.0).[11][13]

-

Primary Outcome: Stroke or systemic embolism.[11]

RE-LY Trial: Key Efficacy and Safety Outcomes

| Outcome | Dabigatran 110 mg bid (n=6015) | Dabigatran 150 mg bid (n=6076) | Warfarin (n=6022) |

| Primary Outcome (Stroke or Systemic Embolism) | 1.53%/year | 1.11%/year | 1.69%/year |

| Ischemic Stroke | 1.34%/year | 0.92%/year | 1.20%/year |

| Hemorrhagic Stroke | 0.12%/year | 0.10%/year | 0.38%/year |

| All-Cause Mortality | 3.75%/year | 3.64%/year | 4.13%/year |

| Major Bleeding | 2.71%/year | 3.11%/year | 3.36%/year |

| Intracranial Bleeding | 0.23%/year | 0.30%/year | 0.74%/year |

| Gastrointestinal Bleeding | 1.12%/year | 1.51%/year | 1.02%/year |

| (Data presented as rates per year. Bold indicates statistically significant difference compared to warfarin.) |

The RE-LY trial demonstrated that dabigatran 150 mg twice daily was superior to warfarin in preventing stroke and systemic embolism, with a similar rate of major bleeding. The 110 mg dose was non-inferior to warfarin for the primary efficacy outcome, with a significantly lower rate of major bleeding.[14] Both doses of dabigatran were associated with a significantly lower risk of intracranial hemorrhage, a major advantage over warfarin.

Visualizing the Science: Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

The Coagulation Cascade and Dabigatran's Point of Intervention

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and Safety of Dabigatran Etexilate after Single and Multiple Oral Doses in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. coachrom.com [coachrom.com]

- 5. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental venous thrombosis induced by homologous serum in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Safety of Dabigatran Etexilate after Single and Multiple Oral Doses in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]

- 12. Patient Inclusion and Exclusion Criteria from Included Studies - Safety, Effectiveness, and Cost-Effectiveness of New Oral Anticoagulants Compared with Warfarin in Preventing Stroke and Other Cardiovascular Events in Patients with Atrial Fibrillation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. rxfiles.ca [rxfiles.ca]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

In-vitro Activity of Dabigatran and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of dabigatran, a direct thrombin inhibitor, and its primary active metabolites. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Introduction

Dabigatran is a potent, selective, and reversible direct thrombin inhibitor (DTI). It is administered orally as the inactive prodrug, dabigatran etexilate, which is rapidly converted to its active form, dabigatran. Dabigatran exerts its anticoagulant effect by directly binding to and inhibiting both free and clot-bound thrombin, a key enzyme in the coagulation cascade. This guide focuses on the in-vitro characterization of dabigatran and its major metabolites, the acyl-glucuronides.

Metabolic Pathway

Dabigatran etexilate undergoes a two-step metabolic activation process to form the active compound, dabigatran. Subsequently, dabigatran is metabolized to its pharmacologically active acyl-glucuronide conjugates.

Quantitative In-vitro Activity

The in-vitro potency of dabigatran and its metabolites has been characterized through various assays, including direct enzyme inhibition and plasma-based clotting and thrombin generation assays.

Table 1: In-vitro Inhibitory Activity of Dabigatran

| Parameter | Target/Assay | Value | Species | Reference(s) |

| Ki | Human Thrombin | 4.5 nM | Human | |

| IC₅₀ | Thrombin-induced Platelet Aggregation | 10 nM | Human | |

| IC₅₀ | Thrombin Binding to Platelets | 118 nM | Human | |

| IC₅₀ | Thrombin Generation (ETP) | 0.56 µM | Human | |

| IC₅₀ | Thrombin Generation (AUC) | 134.1 ng/mL | Human |

Table 2: In-vitro Anticoagulant Activity of Dabigatran in Human Plasma

| Assay | Endpoint | Dabigatran Concentration (µM) | Reference(s) |

| aPTT | Doubling of clotting time | 0.23 | |

| PT | Doubling of clotting time | 0.83 | |

| ECT | Doubling of clotting time | 0.18 |

Table 3: Comparative In-vitro Activity of Dabigatran and its Acyl-Glucuronide Metabolites

| Compound | Assay | Endpoint | Value | Note | Reference(s) |

| Dabigatran | aPTT | Doubling of clotting time | 0.45 µM | ||

| 1-O-Acyl-glucuronide | aPTT | Doubling of clotting time | 0.46 µM | Equipotent to dabigatran | |

| Dabigatran | Thrombin Generation (AUC) | IC₅₀ | 134.1 ng/mL | ||

| Dabigatran Acyl-glucuronide | Thrombin Generation (AUC) | IC₅₀ | 281.9 ng/mL | Weaker than dabigatran |

Experimental Protocols

Detailed methodologies for the key in-vitro assays are crucial for the accurate assessment of dabigatran's activity.

Thrombin Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of thrombin.

-

Principle: The assay measures the rate at which thrombin cleaves a specific chromogenic substrate, resulting in a colored product. The presence of a thrombin inhibitor, such as dabigatran, reduces the rate of substrate cleavage.

-

Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., Chromogenix S-2238™)

-

Assay Buffer: 50mM Tris, 0.2% Bovine Serum Albumin (BSA), pH 8.3

-

Dabigatran stock solution (dissolved in DMSO)

-

20% Acetic Acid (stop solution)

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Dilute human thrombin to the desired working concentration in the assay buffer.

-

Prepare serial dilutions of dabigatran in the assay buffer.

-

In a 96-well microplate, add 50 µL of the thrombin solution to wells containing 50 µL of either dabigatran dilution or buffer (control).

-

Incubate the plate at 37°C for 4 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate to each well.

-

Incubate at 37°C for 3 minutes.

-

Stop the reaction by adding 25 µL of 20% acetic acid.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of thrombin inhibition for each dabigatran concentration and determine the IC₅₀ value.

-

Thrombin Generation Assay (TGA)

The TGA provides a global assessment of the coagulation cascade by measuring the total amount of thrombin generated over time in plasma.

-

Principle: Coagulation is initiated in platelet-poor plasma (PPP) by the addition of a trigger (e.g., tissue factor) and a fluorogenic substrate for thrombin. The generation of thrombin is continuously monitored by measuring the fluorescence produced upon substrate cleavage.

-

Materials:

-

Platelet-Poor Plasma (PPP)

-

Tissue factor (low concentration) and phospholipids

-

Fluorogenic thrombin substrate

-

Thrombin calibrator

-

Dabigatran stock solution

-

Fluorometer with temperature control (37°C)

-

-

Procedure:

-

Thaw PPP at 37°C.

-

Spike PPP with various concentrations of dabigatran or vehicle control.

-

In a 96-well plate, add 80 µL of the spiked plasma to each well.

-

Add 20 µL of the trigger solution (tissue factor and phospholipids) to initiate thrombin generation.

-

Simultaneously, add 20 µL of the fluorogenic substrate/calcium chloride solution.

-

Place the plate in a pre-warmed (37°C) fluorometer and measure fluorescence intensity over time.

-

In separate wells, run a thrombin calibrator to convert the fluorescence signal to thrombin concentration.

-

Analyze the data to generate a thrombogram and calculate parameters such as Endogenous Thrombin Potential (ETP), peak thrombin, and lag time.

-

Clotting Assays

Standard clotting assays are used to assess the effect of anticoagulants on different parts of the coagulation cascade.

-

Principle: Measures the integrity of the intrinsic and common coagulation pathways. The time to clot formation is measured after the addition of a contact activator, phospholipids, and calcium to plasma.

-

Procedure:

-

Pre-warm citrated PPP and aPTT reagent to 37°C.

-

In a coagulometer cuvette, mix equal volumes of PPP (spiked with dabigatran or control) and aPTT reagent.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

-

Initiate clotting by adding pre-warmed calcium chloride solution.

-

Measure the time to clot formation.

-

-

Principle: Evaluates the extrinsic and common pathways of coagulation. Clotting is initiated by the addition of thromboplastin (tissue factor and phospholipids) and calcium.

-

Procedure:

-

Pre-warm citrated PPP and PT reagent (thromboplastin-calcium mixture) to 37°C.

-

Add a defined volume of PT reagent to the PPP sample (spiked with dabigatran or control) in a coagulometer cuvette.

-

Measure the time to clot formation. A diluted PT (dPT) assay, where the thromboplastin reagent is diluted, shows a more linear response to dabigatran concentrations.

-

-

Principle: A specific assay for direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, which is then inhibited by dabigatran. The time to clot formation is measured.

-

Procedure:

-

Dilute citrated PPP with buffer.

-

Initiate the reaction by adding an ecarin solution (e.g., 5 units/mL final concentration) to the diluted plasma at 37°C.

-

Measure the time to clot formation. A chromogenic ecarin assay (ECA) is also available and is not affected by low prothrombin or fibrinogen levels.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in-vitro evaluation of dabigatran's anticoagulant activity.

Conclusion

Dabigatran is a potent direct thrombin inhibitor with well-characterized in-vitro activity. Its major metabolites, the acyl-glucuronides, also contribute to its overall anticoagulant effect, with potency that is comparable to the parent compound in some assays. The selection of appropriate in-vitro assays is critical for accurately quantifying the anticoagulant effects of dabigatran, with diluted thrombin time and ecarin-based assays often preferred for their linearity and sensitivity. This guide provides a foundational understanding for researchers and professionals involved in the development and study of direct thrombin inhibitors.

Dabigatran's Affinity for Free and Clot-Bound Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of dabigatran, a direct thrombin inhibitor, to both free and clot-bound thrombin. Understanding this interaction is pivotal for comprehending its anticoagulant efficacy and for the development of novel antithrombotic agents. This document provides a comprehensive summary of quantitative binding data, detailed experimental protocols from key studies, and visual representations of the underlying mechanisms and workflows.

Executive Summary

Dabigatran is a potent, competitive, and reversible direct inhibitor that binds to the active site of thrombin, a critical enzyme in the coagulation cascade.[1][2][3][4] A key feature of dabigatran's mechanism is its ability to inhibit not only circulating free thrombin but also thrombin that is bound to fibrin within a clot.[2][4][5][6][7][8][9] This dual action contributes to its effectiveness as an anticoagulant. This guide synthesizes the available data on its binding kinetics and the methodologies used to elucidate these properties.

Quantitative Binding Affinity of Dabigatran to Thrombin

The binding affinity of dabigatran to thrombin has been quantified using various parameters, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory or effective concentrations (IC50 and EC50). The following tables summarize the reported values for both free and clot-bound thrombin.

Table 1: Binding Affinity of Dabigatran to Free Thrombin

| Parameter | Value (nM) | Method/Assay Context |

| Ki | 4.5 ± 0.2 | Competitive inhibition of thrombin[1] |

| Ki | 4.5 | Chromogenic assay[9][10][11] |

| IC50 | 9.3 | Cell-free assay[3][9] |

| IC50 | 118 | Inhibition of thrombin binding to platelets (Flow Cytometry)[11][12][13] |

Table 2: Binding Affinity of Dabigatran to Clot-Bound (Fibrin-Bound) Thrombin

| Parameter | Value (nM) | Fibrin Type / Context |

| Ki | 3.8 ± 1.5 | γA/γA-fibrin clots[10] |

| Ki | 26.0 ± 4.0 | γA/γ′-fibrin clots[10] |

| EC50 | 184.6 ± 4.3 | Reduction of thrombin binding to γA/γA-fibrin (SPR)[10] |

| EC50 | 182.4 ± 15.0 | Reduction of thrombin binding to γA/γ′-fibrin (SPR)[10] |

Mechanism of Action and Signaling Pathway

Dabigatran exerts its anticoagulant effect by directly binding to the catalytic site of thrombin. This prevents thrombin from cleaving fibrinogen to fibrin, a crucial step in clot formation. Furthermore, by inhibiting thrombin, dabigatran also attenuates thrombin-induced platelet aggregation.[1][4][5][6][7] The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of dabigatran.

Experimental Protocols

The quantitative data presented in this guide were derived from various sophisticated experimental techniques. Below are detailed methodologies for two key experiments cited in the literature.

Surface Plasmon Resonance (SPR) for Thrombin-Fibrin Binding

SPR is a label-free technique used to measure biomolecular interactions in real-time. This protocol is based on the methodology described for assessing the effect of dabigatran on thrombin binding to immobilized fibrin.[10][11]

Objective: To determine the effect of dabigatran on the binding of thrombin to different forms of fibrin.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Human α-thrombin

-

Fibrinogen (plasminogen-depleted)

-

Dabigatran

-

Immobilization buffers and reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-P)

Procedure:

-

Fibrin Immobilization:

-

Activate the sensor chip surface using a standard amine coupling chemistry (EDC/NHS).

-

Immobilize γA/γA-fibrin or γA/γ′-fibrinogen onto separate flow cells.

-

Convert the immobilized fibrinogen to fibrin by injecting thrombin.

-

Block remaining active sites with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of thrombin solutions at a constant concentration (e.g., 250-500 nM).

-

For each thrombin solution, prepare a dilution series of dabigatran.

-

Inject the thrombin-dabigatran mixtures over the fibrin-coated sensor surface at a constant flow rate.

-

Monitor the change in resonance units (RU) to measure binding.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Plot the steady-state binding response against the dabigatran concentration.

-

Fit the data to a suitable binding model to determine the EC50, representing the concentration of dabigatran required to reduce thrombin binding by 50%.

-

Radiolabeled Thrombin Binding Assay for Fibrin Clots

This assay provides a method to quantify the binding of thrombin to three-dimensional fibrin clots and to assess the inhibitory effect of dabigatran.[10]

Objective: To determine the inhibition constant (Ki) of dabigatran for the binding of thrombin to fibrin clots.

Materials:

-

Human α-thrombin

-

¹²⁵I-thrombin (radiolabeled)

-

Fibrinogen

-

Dabigatran

-

Assay buffer

-

Gamma counter

Procedure:

-

Fibrin Clot Formation:

-

In a series of tubes, mix fibrinogen with assay buffer.

-

Initiate clotting by adding a small amount of thrombin.

-

Allow the clots to form and stabilize.

-

-

Binding Reaction:

-

Prepare solutions containing a fixed concentration of ¹²⁵I-thrombin and varying concentrations of dabigatran.

-

Add the ¹²⁵I-thrombin/dabigatran solutions to the pre-formed fibrin clots.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Measurement:

-

Separate the fibrin clots from the supernatant containing unbound thrombin (e.g., by centrifugation and washing).

-

Measure the radioactivity associated with the fibrin clots using a gamma counter.

-

-

Data Analysis:

-

Calculate the amount of bound ¹²⁵I-thrombin at each dabigatran concentration.

-

Plot the percentage of bound ¹²⁵I-thrombin against the dabigatran concentration.

-

Fit the data to a competitive binding equation to determine the Ki value.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Dabigatran Attenuates the Binding of Thrombin to Platelets-A Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Studies of Dabigatran for Stroke Prevention in Atrial Fibrillation

Introduction

Dabigatran etexilate, marketed as Pradaxa®, represents a significant advancement in anticoagulation therapy for the prevention of stroke in patients with non-valvular atrial fibrillation (AF). As a direct thrombin inhibitor, it was one of the first novel oral anticoagulants (NOACs) to emerge as an alternative to vitamin K antagonists like warfarin.[1][2][3] Warfarin, while effective, is associated with numerous limitations, including a narrow therapeutic window, frequent monitoring requirements, and multiple drug and food interactions.[1][3] Dabigatran's predictable pharmacokinetic and pharmacodynamic profile allows for fixed-dose administration without the need for routine coagulation monitoring, addressing many of warfarin's drawbacks.[4][5][6][7] This guide provides a detailed overview of the foundational studies that established the clinical utility of dabigatran, focusing on its mechanism of action, and the pivotal PETRO and RE-LY clinical trials.

Pharmacology and Mechanism of Action

Dabigatran etexilate is an orally administered prodrug that is rapidly converted by esterases in the plasma and liver to its active form, dabigatran.[4][8][9] Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[5][10][11]

Unlike indirect thrombin inhibitors, dabigatran binds directly to the active site of the thrombin molecule.[8][9] This action inhibits both free and fibrin-bound thrombin, a key advantage over heparins which cannot inactivate fibrin-bound thrombin.[9][11] By neutralizing thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby blocking the final step in clot formation.[9][10][12] It also inhibits thrombin-induced platelet aggregation.[10]

Pharmacokinetics The pharmacokinetic profile of dabigatran is predictable, which is a cornerstone of its clinical utility.[4][5][6]

-

Absorption and Bioavailability: After oral administration, peak plasma concentrations are reached in approximately 2 hours.[4][5] The formulation includes a tartaric acid core to ensure absorption in a pH-independent manner.[8]

-

Distribution: Dabigatran has a volume of distribution of 50-70L and is approximately 35% bound to plasma proteins.[9][12]

-

Metabolism: As a prodrug, dabigatran etexilate is hydrolyzed to the active dabigatran.[12] Importantly, it is not metabolized by cytochrome P450 (CYP450) isoenzymes, which significantly reduces the potential for drug-drug interactions compared to warfarin.[4][5]

-

Elimination: The elimination half-life is approximately 12 to 17 hours, supporting a twice-daily dosing regimen.[5][11] Excretion is predominantly via the renal route as an unchanged drug.[4][5]

Coagulation Markers Dabigatran prolongs several coagulation markers, including the activated partial thromboplastin time (aPTT), ecarin clotting time (ECT), and thrombin time (TT).[9][12] However, it has little effect on the prothrombin time (PT) and the International Normalized Ratio (INR), making the INR unsuitable for monitoring its anticoagulant effect.[9][12]

References

- 1. Dabigatran for stroke prevention in atrial fibrillation: the RE-LY trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology, Pharmacokinetics, and Pharmacodynamics of Dabigatran Etexilate, an Oral Direct Thrombin Inhibitor | Semantic Scholar [semanticscholar.org]

- 7. Dabigatran in atrial fibrillation: pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. droracle.ai [droracle.ai]

- 11. Dabigatran - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

Unraveling the Role of Dabigatran in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of dabigatran within the intricate coagulation cascade pathway. We will delve into its mechanism of action, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the involved signaling pathways to offer a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to the Coagulation Cascade and the Central Role of Thrombin

The coagulation cascade is a sophisticated biological process responsible for forming blood clots to prevent excessive bleeding upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which converge on the activation of thrombin (Factor IIa). Thrombin is a serine protease that plays a central role in hemostasis by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a stable clot. Additionally, thrombin amplifies its own production by activating other coagulation factors, including Factors V, VIII, and XI, and also activates platelets, further promoting clot formation. Given its multifaceted and critical functions, thrombin represents a key target for anticoagulant therapies.

Dabigatran: A Direct Thrombin Inhibitor

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor. It is administered orally as the prodrug dabigatran etexilate, which is rapidly converted to its active form, dabigatran, by esterases in the gastrointestinal tract, plasma, and liver.

Dabigatran exerts its anticoagulant effect by binding directly to the active site of the thrombin molecule. This binding is reversible and competitive, effectively blocking the proteolytic activity of thrombin. By inhibiting thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby disrupting the final step of the coagulation cascade and preventing thrombus formation.

A key advantage of dabigatran is its ability to inhibit both free (circulating) and clot-bound thrombin. Thrombin that is already bound to fibrin within a clot remains active and can contribute to thrombus expansion. Indirect thrombin inhibitors, such as heparin, are less effective at neutralizing clot-bound thrombin. Dabigatran's capacity to inhibit clot-bound thrombin provides a more complete and targeted anticoagulation.

Furthermore, dabigatran has been shown to inhibit thrombin-induced platelet aggregation. While its primary mechanism is the inhibition of fibrin formation, this effect on platelets further contributes to its overall antithrombotic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data related to dabigatran's pharmacokinetics, pharmacodynamics, and clinical efficacy.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Dabigatran

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 4.5 ± 0.2 nmol/L | [1] |

| IC50 (Thrombin Inhibition) | 9.3 nmol/L | [1] |

| IC50 (Thrombin-Induced Platelet Aggregation) | 10 nM | [2] |

| IC50 (Thrombin Generation, ETP) | 0.56 µM | [2] |

| IC50 (Thrombin Binding to Platelets) | 118 nM | [1] |

| Bioavailability (Oral) | 3-7% | |

| Time to Peak Plasma Concentration (Tmax) | 1.25 - 1.5 hours | |

| Plasma Protein Binding | ~35% | |

| Volume of Distribution (Vd) | 50-70 L | |

| Elimination Half-life (t½) | 12-17 hours | |

| Renal Excretion | ~80% as unchanged drug |

Table 2: Key Outcomes from the RE-LY Clinical Trial (Dabigatran vs. Warfarin in Atrial Fibrillation)

| Outcome (Annual Rate) | Dabigatran 110 mg BID | Dabigatran 150 mg BID | Warfarin |

| Primary Efficacy Outcome (Stroke or Systemic Embolism) | 1.53% | 1.11% | 1.69% |

| Ischemic Stroke | 1.34% | 0.92% | 1.20% |

| Hemorrhagic Stroke | 0.12% | 0.10% | 0.38% |

| Primary Safety Outcome (Major Bleeding) | 2.71% | 3.11% | 3.36% |

| Intracranial Bleeding | 0.23% | 0.30% | 0.74% |

| Major Gastrointestinal Bleeding | 1.12% | 1.51% | 1.02% |

| All-Cause Mortality | 3.75% | 3.64% | 4.13% |

Data from the Randomized Evaluation of Long-Term Anticoagulant Therapy (RE-LY) trial.

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It is sensitive to the effects of dabigatran.

Principle: The clotting time of plasma is measured after the addition of a contact activator (e.g., kaolin, silica) and a partial thromboplastin reagent (phospholipids), followed by calcium.

Methodology:

-

Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Assay Procedure: a. Pre-warm the PPP sample and aPTT reagent to 37°C. b. Mix equal volumes of PPP and aPTT reagent in a test tube and incubate for a specified time (e.g., 3-5 minutes) at 37°C. c. Add a pre-warmed calcium chloride solution to the mixture to initiate clotting. d. Measure the time taken for a clot to form using a coagulometer.

-

Interpretation: Dabigatran prolongs the aPTT in a concentration-dependent manner. However, the relationship is not linear at higher concentrations.

Thrombin Time (TT) Assay

The TT assay directly measures the rate of conversion of fibrinogen to fibrin. It is highly sensitive to the presence of thrombin inhibitors like dabigatran.

Principle: The clotting time of plasma is measured after the addition of a known amount of thrombin.

Methodology:

-

Sample and Plasma Preparation: As described for the aPTT assay.

-

Assay Procedure: a. Pre-warm the PPP sample to 37°C. b. Add a standardized thrombin reagent to the PPP. c. Measure the time taken for a clot to form.

-

Interpretation: The TT is markedly prolonged even at low concentrations of dabigatran, making it a very sensitive qualitative test for the drug's presence.

Ecarin Clotting Time (ECT) Assay

The ECT is a more specific assay for measuring the activity of direct thrombin inhibitors.

Principle: Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, which is then inhibited by dabigatran. The clotting time is measured after the addition of ecarin to plasma.

Methodology:

-

Sample and Plasma Preparation: As described for the aPTT assay.

-

Assay Procedure: a. Pre-warm the PPP sample to 37°C. b. Add the ecarin reagent to the PPP. c. Measure the time taken for a clot to form.

-

Interpretation: The ECT shows a linear, concentration-dependent relationship with dabigatran levels, making it a suitable quantitative assay.

Visualizing the Coagulation Cascade and Dabigatran's Action

The following diagrams, generated using the DOT language, illustrate the coagulation cascade and the specific point of intervention by dabigatran.

Caption: The Coagulation Cascade Pathways.

Caption: Mechanism of Action of Dabigatran.

Conclusion

Dabigatran is a direct thrombin inhibitor that offers a potent and predictable anticoagulant effect. Its mechanism of action, centered on the reversible inhibition of both free and clot-bound thrombin, makes it an effective therapeutic agent for the prevention and treatment of thromboembolic disorders. A thorough understanding of its pharmacokinetic and pharmacodynamic properties, as well as its impact on coagulation assays, is crucial for its safe and effective use in clinical practice and for the development of future anticoagulant therapies. This guide provides a foundational resource for researchers and drug development professionals working in the field of hemostasis and thrombosis.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Dabigatran Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of dabigatran etexilate mesylate, the prodrug form of the direct thrombin inhibitor dabigatran. The information herein is curated for researchers, scientists, and professionals involved in drug development and formulation.

Physicochemical Properties

Dabigatran etexilate mesylate is a yellow-white to yellow crystalline powder.[1] As a salt of a weak base, its solubility is highly dependent on pH.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2]

Chemical and Physical Data

The fundamental chemical and physical properties of dabigatran etexilate mesylate are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | [3] |

| Molecular Formula | C₃₄H₄₁N₇O₅・CH₄O₃S | [4] |

| Molecular Weight | 723.86 g/mol (Mesylate Salt) | [4][5] |

| Molecular Weight (Free Base) | 627.75 g/mol | [4] |

| Appearance | Yellow-white to yellow crystalline powder | [1] |

| Log P (n-octanol/water) | 3.8 (for the neutral free base) | [2] |

Solubility Profile

The aqueous solubility of dabigatran etexilate mesylate is a critical factor for its oral bioavailability and is markedly influenced by pH.

| Solvent/Condition | Solubility | Reference(s) |

| Pure Water | 1.8 mg/mL | [2][6] |

| 0.1 N HCl (acidic media) | >50 mg/mL | N/A |

| pH 7.4 (neutral/basic media) | 0.003 mg/mL | N/A |

| Methanol | Freely soluble | [4][6] |

| Ethanol | Slightly soluble | [4][6] |

| Isopropanol | Sparingly soluble | [4][6] |

Dissociation Constants and Polymorphism

Dabigatran etexilate mesylate has two basic centers that influence its ionization state. It is also known to exist in different solid-state forms.

| Property | Value | Reference(s) |

| pKa₁ (Benzimidazole moiety) | 4.0 ± 0.1 | [2] |

| pKa₂ (Carbamic acid hexyl ester moiety) | 6.7 ± 0.1 | [2] |

| Polymorphic Forms | Anhydrous Form I (m.p. 180±3° C), Anhydrous Form II (m.p. 190±3° C), Hydrated Form (m.p. 120±5° C) | [1] |

Mechanism of Action: Direct Thrombin Inhibition

Dabigatran etexilate is a prodrug that is rapidly converted in the body to its active form, dabigatran.[7][8] Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[9][10][11] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a thrombus.[7][9][12] This action effectively blocks the final common pathway of the coagulation cascade.

Stability Profile

Dabigatran etexilate mesylate is susceptible to degradation under several stress conditions, with hydrolysis being the primary pathway. Its formulation and packaging are designed to protect it from moisture, which significantly accelerates degradation.[1]

Summary of Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Dabigatran shows significant degradation under hydrolytic (acidic and basic) and oxidative conditions.

| Stress Condition | Observation | Reference(s) |

| Acid Hydrolysis | Significant degradation observed | [13][14] |

| Base Hydrolysis | Significant degradation observed | [13][14] |

| Oxidative Stress | Significant degradation observed | [13] |

| Thermal Stress | Stable or no significant degradation | [13] |

| Photolytic Stress | Stable or no significant degradation, much less susceptible | [13][14] |

Degradation Pathways

The primary degradation pathway for dabigatran etexilate is hydrolysis, which can cleave the ester functional groups of the prodrug, converting it into its active form, dabigatran, and other related substances.[1] Under hydrolytic stress, O-dealkylation and the formation of benzimidic acid derivatives have also been observed.[14]

Experimental Protocols for Stability Testing

Detailed methodologies are crucial for reproducible stability-indicating assays. Below are representative protocols for forced degradation studies of dabigatran etexilate mesylate.

General Workflow for Forced Degradation

The typical workflow involves subjecting the drug substance to various stress conditions and then analyzing the resulting solutions using a stability-indicating HPLC method to separate and quantify the drug and its degradation products.

Detailed Methodologies

The following tables outline specific conditions used in published stability-indicating methods.

Table 4.2.1: Stress Conditions for Forced Degradation

| Stressor | Reagent/Condition | Duration | Reference(s) |

| Acid Hydrolysis | 0.1N HCl at 80°C | 5 hours | [13] |

| Alkali Hydrolysis | 0.04N NaOH at Room Temp. | 15 minutes | [13] |

| Oxidation | 7% H₂O₂ at Room Temp. | 2 hours | [13] |

| Thermal Degradation | Dry heat at 80°C | 7 days | [13] |

| Thermal (Solution) | 60°C (in solution) | 4 hours | [15] |

Table 4.2.2: Example Stability-Indicating HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | Phenomenex Kinetex EVO C18 (250 x 4.6 mm, 5µm) | Inertsil C8 (250 x 4.6 mm, 5µm) |

| Mobile Phase A | Triethylammonium phosphate buffer (pH 2.0) | Ammonium formate buffer (pH 5.5) |

| Mobile Phase B | Methanol:Acetonitrile (50:50) | Acetonitrile |

| Composition | A:B (30:70 v/v) | Gradient |

| Flow Rate | 0.6 mL/min | 1.0 mL/min |

| Detection Wavelength | 254 nm | 255 nm |

| Column Temperature | Ambient | Ambient |

| Reference(s) | [16] | [6] |

Conclusion

Dabigatran etexilate mesylate is a BCS Class II compound with pH-dependent solubility, a critical factor for its oral formulation. The molecule is intrinsically susceptible to degradation, primarily through hydrolysis of its ester prodrug moieties, and to a lesser extent, oxidation. It is relatively stable to thermal and photolytic stress. This stability profile underscores the necessity for protective formulation strategies, such as the use of moisture-protective packaging and the inclusion of acidic cores like tartaric acid in pellets to ensure a favorable microenvironment for dissolution. The detailed experimental protocols and data presented in this guide serve as a valuable resource for the development of robust analytical methods and stable pharmaceutical dosage forms for dabigatran etexilate mesylate.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Dabigatran Etexilate Mesylate | C35H45N7O8S | CID 135566083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Dabigatran Etexilate Mesylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. ijbpr.net [ijbpr.net]

- 7. ahajournals.org [ahajournals.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. droracle.ai [droracle.ai]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Dabigatran - Wikipedia [en.wikipedia.org]

- 12. litfl.com [litfl.com]

- 13. tsijournals.com [tsijournals.com]

- 14. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. scielo.br [scielo.br]

- 16. iajps.com [iajps.com]

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Dabigatran: Safety and Efficacy

This technical guide provides a comprehensive overview of the early-phase clinical trial data for dabigatran etexilate, an oral direct thrombin inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the safety, efficacy, pharmacokinetics, and pharmacodynamics of this novel anticoagulant.

Pharmacokinetics and Pharmacodynamics

Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran, by esterases in the liver.[1] Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin, targeting both free and clot-bound thrombin.[2][3][4] This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade.[1][5]

Pharmacokinetic studies in healthy volunteers have established a predictable profile for dabigatran, which allows for fixed-dosing regimens without the need for routine coagulation monitoring.[4][6] Peak plasma concentrations are typically reached within 2-3 hours after oral administration.[2][6] The drug has an elimination half-life of 12 to 14 hours, with clearance primarily occurring through renal excretion.[2][4][6] Dabigatran is not metabolized by cytochrome P450 isoenzymes, which reduces the potential for drug-drug interactions.[2][6]

Pharmacokinetic Parameters of Dabigatran

| Parameter | Value | Reference |

| Bioavailability | ~6.5% | [6] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [5][6] |

| Elimination Half-life (t1/2) | 12-14 hours | [2][6] |

| Metabolism | Not metabolized by CYP450 enzymes | [2][6] |

| Excretion | ~80% renal | [7] |

Early-Phase Clinical Trial Methodologies

BISTRO I: Phase I Dose-Escalation Study

The BISTRO I study was a Phase I dose-escalating trial designed to assess the safety and efficacy of dabigatran for the prophylaxis of venous thromboembolism (VTE) in patients undergoing major orthopedic surgery (hip replacement).[8]

-

Study Design: Multicenter, sequential dose-escalation.

-

Patient Population: 289 patients undergoing hip replacement surgery.

-

Dosing Regimens:

-

Twice-daily doses: 12.5 mg, 25 mg, 50 mg, 100 mg, 150 mg, 200 mg, or 300 mg.

-

Once-daily doses: 100 mg or 300 mg.

-

The first dose was administered 4-8 hours after surgery.

-

-

Primary Efficacy Endpoint: Venous thromboembolism, as measured by venography.

-

Primary Safety Endpoint: Rate of major bleeding events.

BISTRO II: Phase II Dose-Finding Study

The BISTRO II study was a double-blind, Phase II trial that aimed to compare the efficacy and safety of different doses of dabigatran with enoxaparin in patients undergoing orthopedic surgery.[8]

-

Study Design: Randomized, double-blind, active-controlled.

-

Patient Population: 1,973 patients undergoing hip or knee replacement surgery.

-

Dosing Regimens:

-

Dabigatran: 50 mg, 150 mg, or 225 mg twice daily; 300 mg once daily.

-

Comparator: Enoxaparin 40 mg once daily.

-

-

Primary Efficacy Outcome: Rate of venous thromboembolism, measured by venogram.

-

Primary Safety Endpoint: Risk of major bleeding.

Early-Phase Clinical Trial Results

BISTRO I Safety and Efficacy Findings

The BISTRO I trial established a reasonable therapeutic window for dabigatran, with low risks of both thrombosis and hemorrhage for doses above 12.5 mg once a day and below 300 mg twice a day.[8]

BISTRO II Safety and Efficacy Findings

The BISTRO II trial demonstrated a clear dose-dependent antithrombotic effect of dabigatran.[8] Several dabigatran dosage regimens showed a lower rate of thrombotic events compared to enoxaparin 40 mg once daily.[8]

Table 1: BISTRO II - Efficacy Outcomes (Rate of Venous Thrombosis)

| Treatment Group | Odds Ratio vs. Enoxaparin | p-value | Reference |

| Dabigatran 150 mg twice daily | 0.65 | 0.04 | [8] |

| Dabigatran 300 mg once daily | 0.61 | 0.02 | [8] |

| Dabigatran 225 mg twice daily | 0.47 | 0.0007 | [8] |

Table 2: BISTRO II - Safety Outcomes (Major Bleeding Risk vs. Enoxaparin)

| Treatment Group | Major Bleeding Rate | p-value vs. Enoxaparin (2%) | Reference |

| Dabigatran 50 mg twice daily | 0.3% | 0.047 | [8] |

| Dabigatran 150 mg twice daily | 4.1% | 0.1 | [8] |

| Dabigatran 225 mg twice daily | 3.8% | 0.15 | [8] |

| Dabigatran 300 mg once daily | 4.7% | 0.051 | [8] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dabigatran

Dabigatran directly inhibits thrombin (Factor IIa), a key enzyme in the coagulation cascade. This action blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.

Caption: Mechanism of action of Dabigatran in the coagulation cascade.

Pharmacokinetic Pathway of Dabigatran Etexilate

Dabigatran is administered as an inactive prodrug, dabigatran etexilate, which undergoes hydrolysis to become the active anticoagulant, dabigatran.

Caption: Pharmacokinetic pathway from prodrug to active anticoagulant.

Workflow of a Phase I Dose-Escalation Trial

Early-phase trials like BISTRO I often follow a sequential, dose-escalating design to determine the safety and tolerability of a new drug.

Caption: Workflow of a typical Phase I dose-escalation clinical trial.

References

- 1. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Pharmacokinetics/Pharmacodynamics of Dabigatran 75 mg Twice Daily in Patients With Nonvalvular Atrial Fibrillation and Severely Impaired Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Dabigatran Concentration in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran is a direct thrombin inhibitor widely used as an anticoagulant for the prevention of stroke and systemic embolism.[1] While routine monitoring is not always necessary, the measurement of dabigatran plasma concentrations can be crucial in specific clinical scenarios, such as in patients with renal impairment, suspected overdose, or before urgent surgical procedures.[1][2] This document provides detailed protocols for the quantitative determination of dabigatran in human plasma samples using three common analytical methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Chromogenic Assays, and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The following table summarizes the quantitative performance characteristics of the different analytical methods for dabigatran measurement in plasma.

| Parameter | LC-MS/MS | Chromogenic Assay (Ecarin) | Chromogenic Assay (anti-IIa) | Diluted Thrombin Time (dTT) |

| Linearity Range | 1.04–406.49 ng/mL[3] | 18 - 470 ng/mL[4] | 0 - 500 ng/mL[5] | 50 - 500 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 1.04 ng/mL[3] | 18 ng/mL[4] | 14.6 ng/mL[5] | ~50 ng/mL[6] |

| Intra-day Precision (%CV) | 1.07 - 8.76%[7] | < 10%[4] | Not specified | 1.6 - 2.1%[6] |

| Inter-day Precision (%CV) | 2.56 - 4.51%[7] | < 10%[4] | Not specified | Not specified |

| Accuracy | 99.4 - 103.42%[7] | R² = 0.985[4] | R² = 0.81 (vs LC-MS/MS)[5] | 90 - 111%[2] |

Experimental Protocols

Sample Collection and Preparation